Cas no 1036897-40-1 (4-amino-4-cyclopropylcyclohexan-1-ol)

4-amino-4-cyclopropylcyclohexan-1-ol is a versatile organic compound featuring a unique cyclopropylcyclohexane ring and an amino group. This structure confers enhanced solubility and reactivity, making it suitable for various chemical transformations. Its aromatic nature and functional groups offer opportunities for targeted synthesis and modifications, rendering it a valuable intermediate in organic chemistry.
4-amino-4-cyclopropylcyclohexan-1-ol structure
1036897-40-1 structure
Product name:4-amino-4-cyclopropylcyclohexan-1-ol
CAS No:1036897-40-1
MF:C9H17NO
MW:155.237382650375
CID:6407985
PubChem ID:59226030

4-amino-4-cyclopropylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-amino-4-cyclopropylcyclohexan-1-ol
    • Cyclohexanol, 4-amino-4-cyclopropyl-
    • WVFYDESVGWWDTH-UHFFFAOYSA-N
    • EN300-1855930
    • SCHEMBL3215595
    • 4-Amino-4-cyclopropyl-cyclohexanol
    • 1036897-40-1
    • Inchi: 1S/C9H17NO/c10-9(7-1-2-7)5-3-8(11)4-6-9/h7-8,11H,1-6,10H2
    • InChI Key: WVFYDESVGWWDTH-UHFFFAOYSA-N
    • SMILES: C1(O)CCC(N)(C2CC2)CC1

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.138±0.06 g/cm3(Predicted)
  • Boiling Point: 252.6±33.0 °C(Predicted)
  • pka: 15.11±0.40(Predicted)

4-amino-4-cyclopropylcyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1855930-0.5g
4-amino-4-cyclopropylcyclohexan-1-ol
1036897-40-1
0.5g
$1453.0 2023-09-18
Enamine
EN300-1855930-10g
4-amino-4-cyclopropylcyclohexan-1-ol
1036897-40-1
10g
$6512.0 2023-09-18
Enamine
EN300-1855930-1g
4-amino-4-cyclopropylcyclohexan-1-ol
1036897-40-1
1g
$1515.0 2023-09-18
Enamine
EN300-1855930-0.05g
4-amino-4-cyclopropylcyclohexan-1-ol
1036897-40-1
0.05g
$1272.0 2023-09-18
Enamine
EN300-1855930-1.0g
4-amino-4-cyclopropylcyclohexan-1-ol
1036897-40-1
1g
$1515.0 2023-06-03
Enamine
EN300-1855930-0.25g
4-amino-4-cyclopropylcyclohexan-1-ol
1036897-40-1
0.25g
$1393.0 2023-09-18
Enamine
EN300-1855930-0.1g
4-amino-4-cyclopropylcyclohexan-1-ol
1036897-40-1
0.1g
$1332.0 2023-09-18
Enamine
EN300-1855930-2.5g
4-amino-4-cyclopropylcyclohexan-1-ol
1036897-40-1
2.5g
$2969.0 2023-09-18
Enamine
EN300-1855930-5.0g
4-amino-4-cyclopropylcyclohexan-1-ol
1036897-40-1
5g
$4391.0 2023-06-03
Enamine
EN300-1855930-10.0g
4-amino-4-cyclopropylcyclohexan-1-ol
1036897-40-1
10g
$6512.0 2023-06-03

Additional information on 4-amino-4-cyclopropylcyclohexan-1-ol

Professional Introduction to 4-amino-4-cyclopropylcyclohexan-1-ol (CAS No. 1036897-40-1)

4-amino-4-cyclopropylcyclohexan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1036897-40-1, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a subject of considerable interest in academic research and drug development. The unique structural features of 4-amino-4-cyclopropylcyclohexan-1-ol, particularly its cyclohexane ring substituted with both an amino group and a cyclopropyl moiety, contribute to its potential as a versatile intermediate in the synthesis of biologically active agents.

The chemical structure of 4-amino-4-cyclopropylcyclohexan-1-ol encompasses a cyclohexane backbone, which is a common scaffold in many pharmacologically relevant molecules. The presence of the amino group at the 4-position introduces basicity, allowing for interactions with acidic moieties in biological systems. Concurrently, the cyclopropyl group, attached at the same position, imparts steric hindrance and influences the compound's conformational flexibility. These structural attributes make 4-amino-4-cyclopropylcyclohexan-1-ol a promising candidate for further derivatization and exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The structural motif of 4-amino-4-cyclopropylcyclohexan-1-ol bears resemblance to certain known bioactive molecules that interact with neurotransmitter receptors and enzymes. Preliminary studies have suggested that derivatives of this compound may exhibit potential effects on central nervous system (CNS) targets, although further research is necessary to fully elucidate its pharmacological profile.

The synthesis of 4-amino-4-cyclopropylcyclohexan-1-ol involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex molecular frameworks. Key synthetic strategies often include ring-forming reactions, such as cyclization followed by functional group interconversions. The introduction of the amino and cyclopropyl groups requires careful consideration to maintain regioselectivity and yield optimization. Advances in catalytic methods have also enabled more efficient routes to this compound, reducing the environmental impact and improving scalability for industrial applications.

The pharmacokinetic properties of 4-amino-4-cyclopropylcyclohexan-1-ol are another critical area of investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its therapeutic potential. Computational modeling techniques have been increasingly employed to predict these properties based on its molecular structure, providing valuable insights before experimental validation. Such computational approaches not only save time but also allow for rapid screening of analogs with improved characteristics.

In the realm of drug discovery, 4-amino-4-cyclopropylcyclohexan-1-ol serves as a valuable building block for library synthesis. By systematically varying substituents on its core structure, researchers can generate libraries of compounds for high-throughput screening (HTS). This approach has been instrumental in identifying lead candidates for further optimization. Several academic institutions and pharmaceutical companies have utilized derivatives of this compound in their screening programs, aiming to uncover novel therapeutic agents with improved efficacy and safety profiles.

The role of computational chemistry in studying 4-amino-4-cyclopropylcyclohexan-1-ol cannot be overstated. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided deep insights into its interactions with biological targets at an atomic level. These studies not only aid in understanding its mechanism of action but also guide the design of next-generation analogs with enhanced binding affinity and selectivity. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery.

The future prospects for 4-amino-4-cyclopropylcyclohexan-1-ol are promising, given its unique structural features and potential biological activities. Ongoing research aims to explore its utility in treating various diseases by modulating key biological pathways. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like 4-amino-4-cyclopropylcyclohexan-1-ol will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation.

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